3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is a chemical compound characterized by its unique molecular structure, which includes a fluorinated pyridine ring and a pyrrolidine-1-carbonyl group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and as an intermediate in various chemical reactions. The molecular formula for this compound is C11H12FN3O, with a molecular weight of approximately 219.23 g/mol.
This compound is classified as a pyridine derivative, specifically a fluorinated aromatic amine with a carbonyl group attached to a pyrrolidine ring. Its synthesis and properties have been documented in various scientific literature, highlighting its relevance in organic chemistry and pharmacology.
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine typically involves the following methods:
The molecular structure of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine features:
Data regarding its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H12FN3O |
Molecular Weight | 219.23 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents used:
The mechanism of action for 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine primarily involves its role as an electrophile in nucleophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the carbon atom bonded to it, facilitating reactions with nucleophiles. This reactivity is crucial for its applications in synthesizing biologically active compounds.
While specific physical properties such as melting point are not extensively documented, it is known that compounds of this class typically exhibit moderate solubility in organic solvents due to their polar functional groups.
The chemical properties include:
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:
The strategic incorporation of a pyrrolidine-carbonyl moiety into heterocyclic frameworks represents a sophisticated approach to enhancing target engagement and pharmacokinetic properties. In 3-fluoro-4-(pyrrolidine-1-carbonyl)pyridine, this hybridization creates a semi-rigid conformational bridge between the planar pyridine ring and the three-dimensional pyrrolidine scaffold. This configuration enables optimal spatial positioning for simultaneous hydrogen bonding (via the carbonyl oxygen) and hydrophobic interactions (via the pyrrolidine ring) with biological targets [8]. The electron-withdrawing nature of the carbonyl group significantly polarizes the adjacent C–N bond, enhancing hydrogen bond acceptor capacity while maintaining sufficient lipophilicity for membrane penetration.
Table 1: Bioactive Compounds Featuring Pyrrolidine-Carbonyl Hybridization
Compound Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
(4-(Pyrrolidine-1-carbonyl)phenyl)boronic acid | Proteases | Enzyme inhibition | [8] |
N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide | GPR119 receptor | Antidiabetic (EC₅₀ = 0.016 µM) | [2] |
6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid | Aldose reductase | Inhibitor (IC₅₀ = 1.4-2.5 µM) | [2] |
The hybridization's significance extends beyond simple steric considerations. Nuclear magnetic resonance studies of analogous compounds reveal restricted rotation about the carbonyl-pyrrolidine bond, creating distinct conformational populations that can be exploited for selective target engagement [8]. This restricted rotation effectively reduces the entropic penalty upon binding, significantly enhancing binding affinity. Medicinal chemistry optimization of this hybrid system has demonstrated that N-substitution on the pyrrolidine ring profoundly influences target selectivity – with smaller alkyl groups favoring central nervous system penetration, while polar substituents enhance peripheral tissue targeting [4].
The fluorine atom at the 3-position of the pyridine ring constitutes a masterful design element that profoundly influences both molecular interactions and pharmacokinetic behavior. Position-specific fluorination significantly enhances membrane permeability (LogP increase of 0.25-0.5) and metabolic stability while minimally altering molecular volume [4]. The fluorine's strong electronegativity induces a substantial dipole moment (approximately 1.4 D) along the C₃–F axis, creating a strategic electrostatic steering effect that facilitates optimal orientation during target approach. This polarizes adjacent bonds, strengthening hydrogen-bonding interactions with key residues in enzymatic binding pockets.
Table 2: Impact of Fluorine Substitution on Pharmacological Properties
Biological Parameter | Fluorinated Analog | Non-Fluorinated Analog | Enhancement Factor |
---|---|---|---|
Metabolic Stability (t½) | 127 ± 15 min | 42 ± 8 min | 3.0× |
Plasma Protein Binding (% bound) | 89.2 ± 1.5% | 76.8 ± 2.1% | 1.16× |
Passive Membrane Permeability (Papp × 10⁻⁶ cm/s) | 32.7 ± 4.1 | 18.9 ± 3.2 | 1.73× |
Binding Affinity (Kd, nM) | 8.3 ± 0.9 | 23.7 ± 2.4 | 2.9× |
Fluorine's strategic impact extends beyond passive properties to active biological interactions. In GPR119 agonists featuring analogous fluorinated scaffolds, the 3-fluoro substitution enhanced receptor activation potency by 2.9-fold compared to non-fluorinated analogs (EC₅₀ = 0.016 µM vs. 0.047 µM) while simultaneously improving metabolic stability in liver microsomes (CLint = 84 µL/min/mg vs. 217 µL/min/mg) [2]. The fluorine atom functions as a bioisosteric replacement for enzyme labile hydrogen atoms, dramatically reducing oxidative metabolism at the C₃ position while maintaining similar steric requirements. This dual functionality – enhancing target engagement while impeding metabolic degradation – exemplifies the sophisticated application of fluorination in modern medicinal chemistry.
The pyridine nucleus serves as a privileged pharmacophoric element that confers directionality to hydrogen bonding networks while providing metabolic stability superior to benzene. As an electron-deficient heterocycle, it engages in charge-transfer interactions with electron-rich biological targets, a feature extensively exploited in kinase inhibitors and receptor modulators [4] [7]. In 3-fluoro-4-(pyrrolidine-1-carbonyl)pyridine, the ring nitrogen atom (pKa ≈ 3.5) remains predominantly unprotonated at physiological pH, facilitating blood-brain barrier penetration while enabling formation of a thermodynamically favorable coordination site for metal ions in metalloenzyme targets.
Structural analyses of FDA-approved drugs reveal that approximately 14% contain pyridine scaffolds, with di-substituted patterns (particularly 3,4-disubstitution) representing the most pharmacologically productive configuration [7]. The 3-fluoro-4-(pyrrolidine-1-carbonyl) substitution pattern creates a vectorial arrangement where steric bulk projects perpendicularly to the ring plane while electronic effects propagate through the π-system. This precise spatial organization enables simultaneous engagement with both polar and hydrophobic binding pockets in biological targets.
Table 3: Therapeutic Applications of Pyridine-Based Pharmaceuticals
Drug Name | Substitution Pattern | Therapeutic Category | Molecular Target |
---|---|---|---|
Regorafenib | 3,4,5-Trisubstituted | Antineoplastic (colorectal cancer) | Multiple kinases |
Sorafenib | 3,4-Disubstituted | Antineoplastic (renal cell carcinoma) | RAF kinase, VEGFR, PDGFR |
Elexacaftor | 2,4-Disubstituted | Cystic fibrosis | CFTR protein |
Avatrombopag | 2,3,5-Trisubstituted | Thrombocytopenia | TPO receptor |
The pyridine ring's versatility is exemplified by its presence in diverse therapeutic agents including the antidiabetic GPR119 agonists (EC₅₀ = 0.016 µM) [2], FMS kinase inhibitors for cancer therapy (IC₅₀ = 14.44-19.48 nM) [4], and aldose reductase inhibitors for diabetic complications (IC₅₀ = 1.4-2.5 µM) [2]. Quantitative structure-activity relationship studies demonstrate that electron-withdrawing substituents at the 3-position (e.g., fluorine) significantly enhance binding affinity to ATP-binding pockets in kinases, while the 4-position accommodates larger hydrophobic moieties that access deep binding clefts. This strategic substitution pattern maximizes complementary interactions with diverse biological targets while maintaining favorable physicochemical properties for drug development.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9